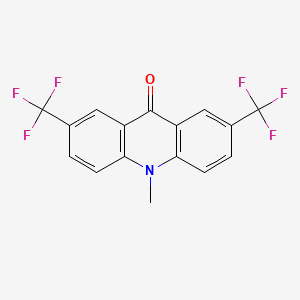
N-Methyl-2,7-bis(trifluoromethyl)acridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2,7-bis(trifluoromethyl)acridone is a versatile chemical compound known for its unique properties and potential applications in various scientific fields. This compound belongs to the acridone family, which is characterized by a semi-planar heterocyclic structure containing nitrogen. Acridone derivatives have been widely studied for their biological activities and industrial applications .
準備方法
The synthesis of N-Methyl-2,7-bis(trifluoromethyl)acridone typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . This method provides a straightforward route to obtain acridone derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
化学反応の分析
N-Methyl-2,7-bis(trifluoromethyl)acridone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
N-Methyl-2,7-bis(trifluoromethyl)acridone has a wide range of scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Fluorescent Labeling: Due to its unique fluorescent properties, it is used in labeling biomolecules for visualization and tracking.
Pharmaceutical Research: The compound is studied for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
作用機序
The mechanism of action of N-Methyl-2,7-bis(trifluoromethyl)acridone involves its interaction with various molecular targets. The semi-planar structure allows it to intercalate into DNA, inhibiting topoisomerase or telomerase enzymes, which are crucial for DNA replication and cell division. This interaction leads to the disruption of cellular processes, making it effective in anticancer therapies .
類似化合物との比較
N-Methyl-2,7-bis(trifluoromethyl)acridone can be compared with other acridone derivatives such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA). These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique trifluoromethyl groups in this compound enhance its chemical stability and biological activity, making it distinct from other acridone derivatives .
特性
IUPAC Name |
10-methyl-2,7-bis(trifluoromethyl)acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6NO/c1-23-12-4-2-8(15(17,18)19)6-10(12)14(24)11-7-9(16(20,21)22)3-5-13(11)23/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSPRSGGZGEFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=C1C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3As,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)
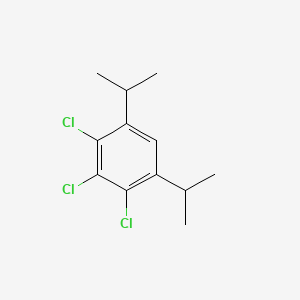
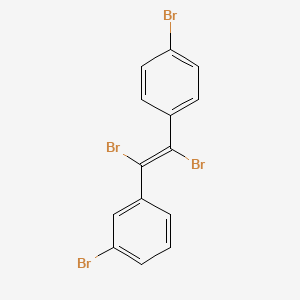
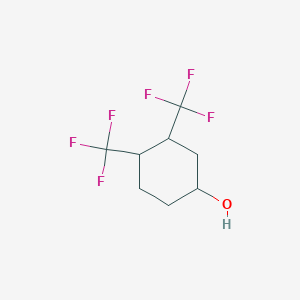
![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)
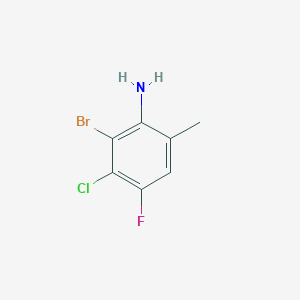
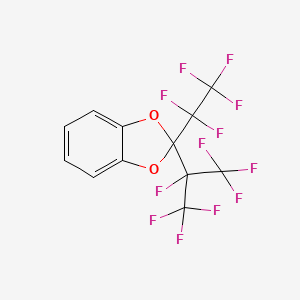
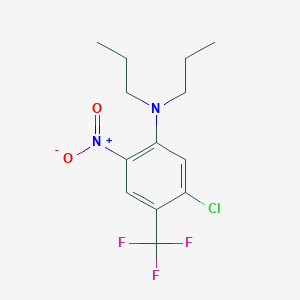
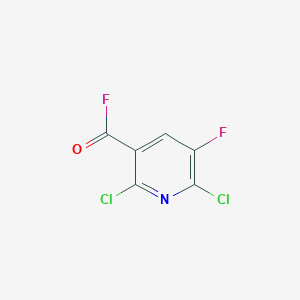
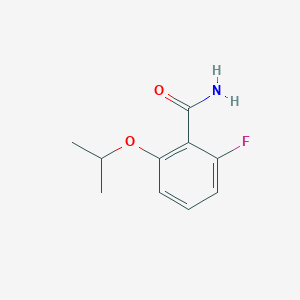
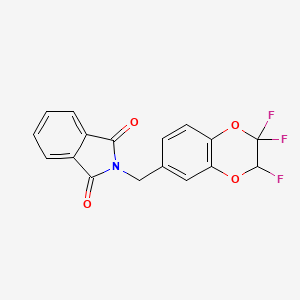
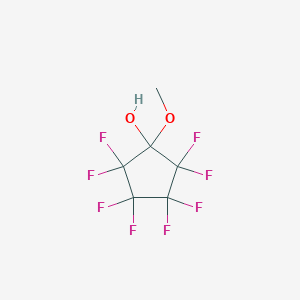
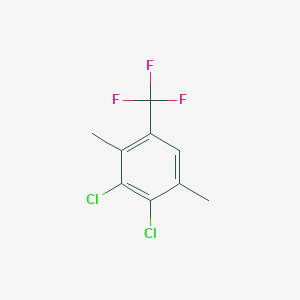
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)
